2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide
Description
This compound is a pyridine-based acetamide derivative featuring a 1,3-benzodioxole group, a trifluoromethyl substituent, and a sulfanyl linkage. The molecular formula is C₂₂H₁₂F₅N₃O₃S, with a molar mass of 493.41 g/mol . Its structural complexity arises from the combination of electron-withdrawing groups (cyano, trifluoromethyl) and heterocyclic aromatic systems (pyridine, benzodioxole), which are known to influence pharmacokinetic and electronic properties. The compound’s synthesis likely involves nucleophilic substitution at the pyridine sulfur or acetamide coupling, as inferred from analogous synthetic routes in related compounds .
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N4O3S/c22-19-14(2-1-5-27-19)28-18(30)9-33-20-12(8-26)13(21(23,24)25)7-15(29-20)11-3-4-16-17(6-11)32-10-31-16/h1-7H,9-10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEHVZVTTUGLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCC(=O)NC4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide is a synthetic chemical that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : Contributes to the compound's bioactivity and potential for receptor binding.
- Trifluoromethyl group : Enhances lipophilicity and may affect metabolic stability.
- Pyridine rings : Known for their role in various biological activities, including enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can affect metabolic pathways critical for cellular function.
- Receptor Modulation : It may bind to specific receptors involved in neurotransmission and other physiological processes, potentially leading to therapeutic effects.
Biological Activity Data
Case Studies
- Antimicrobial Activity : In a study assessing various compounds for antibacterial properties, this compound was tested against a panel of pathogens. Results indicated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
- Anticancer Potential : A screening of drug libraries identified this compound as a promising candidate for further development against cancer. It was found to induce apoptosis in cancer cells, highlighting its mechanism of action through the modulation of apoptotic pathways.
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 475.4 g/mol. Its structure features a unique arrangement that includes a benzodioxole moiety, a pyridine ring, and a sulfanyl group, which contribute to its biological activity.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, the presence of the pyridine and benzodioxole rings suggests potential interactions with cancer cell pathways, particularly through inhibition of the MEK/ERK signaling pathway .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies
- In Vitro Studies
- Animal Models
- Clinical Implications
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations :
This is consistent with trends observed in sulfonamide derivatives .
Aromatic Systems : Replacing the benzodioxole (target) with a thienyl group (as in ) introduces sulfur-mediated π-interactions but reduces oxygen’s hydrogen-bonding capacity.
Solubility vs. Stability : Fluorinated phenyl groups (e.g., 3,4-difluorophenyl in ) improve metabolic stability but lower aqueous solubility compared to chloropyridinyl systems.
Pharmacological and Physicochemical Trends
Table 2: Comparative Bioactivity and Properties
Critical Analysis :
- Insecticidal Potential: The target compound’s chloro-pyridinyl and trifluoromethyl groups align with fipronil-like insecticides, which disrupt GABA receptors . However, its benzodioxole moiety may confer unique binding kinetics compared to simpler chlorophenyl systems.
- Antimicrobial Activity : While the target lacks direct data, sulfonamide-linked benzothiazoles (e.g., ) show moderate antibacterial effects, suggesting that structural optimization (e.g., adding a benzodioxole) could enhance spectrum or potency.
- Thermodynamic Stability : The CF₃ group’s inductive effect stabilizes the pyridine ring against oxidative degradation, a trait shared with fluorinated sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
